3-(Bromomethyl)-3-methyloxolane
Overview
Description
3-(Bromomethyl)-3-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the oxolane ring
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-(Bromomethyl)-3-methyloxolane would likely interact with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The exact mode of action of this compound would depend on the specific reaction conditions and the other compounds present.
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds . These reactions are key steps in many biochemical pathways, particularly those involved in the production of pharmaceuticals and biologically active compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, organic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on a variety of factors, including the specific enzymes present in the body and the compound’s chemical structure .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature of the reaction, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-methyloxolane typically involves the bromination of 3-methyl-3-methyloxolane. One common method is the reaction of 3-methyl-3-methyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of bromine and appropriate catalysts in a continuous flow setup ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-methyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted oxolanes.
Scientific Research Applications
3-(Bromomethyl)-3-methyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-(Chloromethyl)-3-methyloxolane: Similar in structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxyl group instead of a bromomethyl group.
3-(Methyl)-3-methyloxolane: Lacks the bromomethyl group, making it less reactive.
Uniqueness: 3-(Bromomethyl)-3-methyloxolane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and hydroxy analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-(bromomethyl)-3-methyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(4-7)2-3-8-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOXNXJHMCUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-76-8 | |
Record name | 3-(bromomethyl)-3-methyloxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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